Ethyl 2-methylheptanoate
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Overview
Description
Ethyl 2-methylheptanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from heptanoic acid and ethanol. This compound is known for its pleasant fruity odor, which makes it a valuable ingredient in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methylheptanoate can be synthesized through the esterification of 2-methylheptanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
2-methylheptanoic acid+ethanolH2SO4Ethyl 2-methylheptanoate+water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylheptanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylheptanoic acid and ethanol.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-methylheptanoic acid and ethanol.
Reduction: 2-methylheptanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methylheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-methylheptanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release 2-methylheptanoic acid and ethanol, which can then participate in various biochemical pathways. The ester group can also interact with enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methylheptanoate
- Ethyl heptanoate
- Methyl heptanoate
Comparison
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Compared to mthis compound, it has a slightly higher molecular weight and different solubility characteristics. Ethyl heptanoate and methyl heptanoate, while similar, lack the methyl group on the heptanoic acid chain, resulting in different reactivity and applications .
Properties
CAS No. |
37492-26-5 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
ethyl 2-methylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-8-9(3)10(11)12-5-2/h9H,4-8H2,1-3H3 |
InChI Key |
GGJCZSUQNJRNNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(=O)OCC |
Origin of Product |
United States |
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